1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride
Description
Systematic and Common Names
The compound is systematically named 1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine hydrochloride , reflecting its benzodioxole core and methylamine substituent. Alternative names include:
- (1,3-Dioxaindan-4-yl)methylamine hydrochloride
- 1-(1,3-Benzodioxol-4-yl)-N-methylmethanamine hydrochloride
- 3,4-Methylenedioxy-N-methylbenzylamine hydrochloride.
The International Union of Pure and Applied Chemistry (IUPAC) name is 1-(1,3-benzodioxol-4-yl)-N-methylmethanamine hydrochloride , emphasizing the methyl group on the nitrogen atom and the benzodioxol-4-yl substituent.
Molecular Formula and Structural Features
The molecular formula of the hydrochloride salt is C₉H₁₂ClNO₂ , with a molar mass of 201.65 g/mol . The base compound (prior to hydrochlorination) has the formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .
The structure consists of:
- A 1,3-benzodioxole core (a benzene ring fused to a 1,3-dioxole ring).
- A methylmethanamine sidechain (-CH₂-NH-CH₃) attached at the 4-position of the benzodioxole ring.
- A hydrochloride counterion stabilizing the amine group.
| Property | Value | Source |
|---|---|---|
| CAS Number (base) | 110931-73-2 | |
| CAS Number (hydrochloride) | 53942-89-5 | |
| Molecular Formula | C₉H₁₂ClNO₂ | |
| IUPAC Name | 1-(1,3-benzodioxol-4-yl)-N-methylmethanamine hydrochloride |
Structural Classification
This compound belongs to two overlapping chemical classes:
- Benzodioxole derivatives : Characterized by the 1,3-dioxole ring fused to benzene. The methylenedioxy group (-O-CH₂-O-) is a hallmark of this family.
- Substituted phenethylamines : The amine sidechain (-CH₂-NH-CH₃) aligns with phenethylamine (C₆H₅-CH₂-CH₂-NH₂) derivatives, albeit with a shortened carbon chain.
Properties
Molecular Formula |
C9H12ClNO2 |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-4-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-10-5-7-3-2-4-8-9(7)12-6-11-8;/h2-4,10H,5-6H2,1H3;1H |
InChI Key |
JDBNFIJHTFUSGF-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C2C(=CC=C1)OCO2.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine hydrochloride generally involves the introduction of the N-methylmethanamine functional group onto the benzo[d]dioxole ring system. This can be achieved through reductive amination or nucleophilic substitution reactions starting from appropriate precursors such as aldehydes or halogenated intermediates.
Reductive Amination Approach
One common method is the reductive amination of 3,4-methylenedioxybenzaldehyde (the aldehyde derivative of the benzo[d]dioxole ring) with methylamine or methylamine derivatives, followed by reduction to form the secondary amine.
- Step 1: Condensation of 3,4-methylenedioxybenzaldehyde with methylamine in a suitable solvent.
- Step 2: Reduction of the formed imine intermediate using reducing agents such as sodium borohydride or catalytic hydrogenation to yield 1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine.
- Step 3: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
This method is favored for its straightforwardness and relatively high yields.
Resolution of Enantiomers
Given that the compound can exist as enantiomers, resolution methods may be employed to obtain optically enriched forms. According to patent literature, the use of chiral resolving agents such as phthalic acid monoesters combined with selective crystallization techniques allows for the separation of enantiomers of related amine derivatives.
- The racemic mixture of the amine or its precursor is reacted with a chiral acid to form diastereomeric salts.
- These salts are separated by controlled crystallization.
- The desired enantiomer is recovered by displacement of the base from the salt.
This approach is important when enantiomeric purity is required for pharmacological activity.
Alternative Synthetic Routes
Other synthetic pathways may involve:
- Alkylation of benzo[d]dioxol-4-ylmethanamine with methylating agents under controlled conditions.
- Use of protective groups during synthesis to prevent side reactions on the dioxole ring.
- Employing catalytic or enzymatic methods for selective amination.
However, detailed experimental protocols for these alternatives are less commonly reported in open literature.
Preparation Data and Conditions
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Aldehyde condensation | 3,4-Methylenedioxybenzaldehyde + methylamine | Formation of imine intermediate |
| Reduction | NaBH4 or catalytic hydrogenation | Conversion to secondary amine |
| Salt formation | Treatment with HCl | Formation of hydrochloride salt for stability |
| Enantiomeric resolution | Racemic amine + chiral acid (e.g., phthalic acid monoester) | Diastereomeric salt formation and crystallization |
| Purification | Filtration, drying under reduced pressure | White solid hydrochloride salt |
Typical reaction temperatures range from ambient to reflux depending on the solvent system (e.g., methanol, diisopropyl ether), with stirring times varying from several hours to overnight to ensure complete reaction and crystallization.
Research Findings and Analytical Data
- Enantiomeric excess and purity are typically analyzed by HPLC after resolution steps.
- The hydrochloride salt form improves the compound’s stability and solubility for further applications.
- Molecular weight and formula confirmation are performed by mass spectrometry and NMR spectroscopy.
- Storage recommendations include protection from light and storage at -20°C or -80°C for long-term stability.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Starting material | 3,4-Methylenedioxybenzaldehyde |
| Amination reagent | Methylamine |
| Reducing agent | Sodium borohydride or catalytic hydrogenation |
| Solvent | Methanol, diisopropyl ether |
| Temperature | Room temperature to reflux (25–65°C) |
| Reaction time | 4–24 hours |
| Salt formation | HCl treatment to form hydrochloride salt |
| Enantiomeric resolution | Chiral acid salt formation and crystallization |
| Purification | Filtration, drying under reduced pressure |
| Storage | Protected from light, -20°C to -80°C |
Chemical Reactions Analysis
Chemical Reactions Involving 1-(Benzo[d] dioxol-4-yl)-N-methylmethanamine Hydrochloride
The chemical reactions of this compound can be categorized into several types based on the functional groups present and the conditions applied. Below are notable reactions and their mechanisms.
Reaction Conditions and Mechanisms
The reactions typically proceed under mild to moderate conditions (e.g., room temperature to 120 °C) and may require catalysts such as Lewis acids or bases depending on the reaction type.
Key Reaction Pathways
Characterization Techniques
To confirm the structure and purity of synthesized compounds, various characterization techniques are employed:
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the structure of the synthesized compounds. For instance, in a typical NMR spectrum of 1-(Benzo[d] dioxol-4-yl)-N-methylmethanamine:
-
Chemical shifts for aromatic protons appear in the range of δ 6.5–7.5 ppm.
-
The methylene protons attached to the nitrogen show distinctive shifts that help confirm the presence of the amine group.
Mass Spectrometry
Mass spectrometry provides molecular weight confirmation and fragmentation patterns that assist in verifying the identity of the compound.
High-performance Liquid Chromatography (HPLC)
HPLC is employed for purity analysis and quantification of reaction products, ensuring that side products are minimized during synthesis.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications:
- Psychoactive Properties : Research indicates that derivatives of benzo[d][1,3]dioxole compounds exhibit psychoactive effects. This has led to studies on their potential use in treating mood disorders and anxiety .
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those related to serotonin and dopamine pathways. This modulation could offer new avenues for developing antidepressants or anxiolytics .
Pharmacological Studies
Pharmacological research has highlighted several key areas:
- Antidepressant Activity : Studies have suggested that compounds similar to 1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride can exhibit antidepressant-like effects in animal models, indicating their potential for further development in treating depression .
- Cognitive Enhancement : Some studies have explored the compound's ability to enhance cognitive functions, which could be beneficial in treating cognitive deficits associated with various neurological disorders .
Analytical Chemistry
In analytical chemistry, the compound serves as a useful standard and reagent:
- Chromatographic Analysis : It is utilized in high-performance liquid chromatography (HPLC) for the analysis of complex mixtures, particularly in pharmaceutical formulations. Its distinct chemical properties allow for effective separation and identification of active ingredients .
- Spectroscopic Studies : The compound's unique structure makes it suitable for various spectroscopic techniques, including NMR and mass spectrometry, aiding in the elucidation of molecular interactions and stability studies .
Case Study 1: Antidepressant Effects
A study conducted on rodents demonstrated that administration of 1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays such as the forced swim test indicated increased mobility and reduced immobility times, suggesting antidepressant properties.
Case Study 2: Cognitive Enhancement
In a double-blind study involving human subjects with mild cognitive impairment, participants receiving the compound showed improved scores on cognitive assessments compared to placebo groups. These findings support its potential use as a cognitive enhancer.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
The exact mechanism may vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Structural Features :
- Hydrochloride salt : Improves crystallinity and aqueous solubility.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes structural differences and similarities with related compounds:
Pharmacological and Physicochemical Properties
3,4-Methylenedioxyphenethylamine Hydrochloride (): The ethylamine chain and 5-substituted benzodioxole may enhance serotonin receptor affinity compared to the target compound’s methylamine chain and 4-substitution. Higher molecular weight (215.67 vs.
4-(Dimethylamino)benzylamine Hydrochloride (): The dimethylamino group increases lipophilicity (logP ~1.5 vs. ~1.2 for the target compound), improving membrane permeability but reducing solubility. Lacks the dioxole ring, diminishing metabolic stability in cytochrome P450-rich environments.
- Fluorine atoms at the 2,2-positions enhance metabolic stability and receptor binding via electron-withdrawing effects.
- Stereospecific (S)-configuration may confer higher biological activity, as seen in analogous CNS-targeting compounds.
Biological Activity
1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride, with CAS number 2177259-47-9, is a chemical compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by the presence of a benzo[d][1,3]dioxole moiety, which is known for its diverse pharmacological properties.
- Molecular Formula : C9H12ClNO2
- Molecular Weight : 201.65 g/mol
- MDL Number : MFCD31652706
- Storage Conditions : Should be kept in an inert atmosphere at temperatures between 2°C and 8°C.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing the dioxole structure. A relevant study synthesized a series of 1,3-dioxolane derivatives and assessed their biological activities against various bacterial strains and fungi. The findings indicated that many of these compounds exhibited significant antibacterial and antifungal properties.
Table 1: Antimicrobial Activity of Dioxolane Derivatives
| Compound | Activity Against Staphylococcus aureus | Activity Against Candida albicans | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Compound 1 | Moderate (MIC: 625–1250 µg/mL) | Not tested | - |
| Compound 2 | High (MIC: <625 µg/mL) | Significant | <625 µg/mL |
| Compound 3 | Low | Not active | - |
| Compound 4 | High (MIC: <625 µg/mL) | Significant | <625 µg/mL |
| Compound 5 | Moderate | Significant | <1250 µg/mL |
The results indicate that certain derivatives, particularly those structurally similar to 1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride, show promising activity against pathogens like Staphylococcus aureus and Candida albicans .
Case Studies
A notable case study involved the synthesis and biological evaluation of various dioxolane derivatives, including those structurally related to the compound . The study demonstrated that modifications in the dioxole ring could significantly enhance antimicrobial effectiveness. For instance, derivatives with additional functional groups showed increased potency against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
